A narcotic analgesic that may be habit-forming. It is nearly as effective orally as by injection.
See also: Levorphanol (has active moiety).
Dextrorphan-d3 Tartrate Salt
CAS No.: 125-72-4
Cat. No.: VC0533001
Molecular Formula: C21H29NO7
Molecular Weight: 407.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125-72-4 |
---|---|
Molecular Formula | C21H29NO7 |
Molecular Weight | 407.5 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
Standard InChI | InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
Standard InChI Key | RWTWIZDKEIWLKQ-IWWMGODWSA-N |
Isomeric SMILES | CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characterization
Dextrorphan-d3 tartrate salt is synthesized through the deuteration of dextrorphan, followed by salt formation with L-(+)-tartaric acid. The deuterium atoms are strategically incorporated at the -methyl group, creating a mass shift critical for differentiation in mass spectrometry. Key structural features include:
-
IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
-
Canonical SMILES:
-
Isomeric SMILES:
The tartrate moiety () contributes to the compound’s crystalline structure and aqueous solubility, which is essential for preparing standardized solutions in analytical workflows .
Physicochemical Stability
Dextrorphan-d3 tartrate salt exhibits thermal stability up to 200°C, beyond which decomposition occurs. Storage recommendations include protection from moisture at -20°C, ensuring a shelf life of three years. The compound’s stability under physiological conditions (pH 7.4, 37°C) has been validated for up to 24 hours, making it suitable for in vitro metabolic assays.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 410.48 g/mol | |
Purity (HPLC) | >95% | |
Thermal Decomposition | >200°C | |
Aqueous Solubility (25°C) | 12 mg/mL |
Synthesis and Industrial Production
Deuteration Methodology
The synthesis involves replacing the group at the nitrogen atom with using deuterated methyl iodide () under alkaline conditions. Key steps include:
-
Alkaline Deuteration: Reaction of dextrorphan with in the presence of potassium carbonate () at 60°C for 12 hours.
-
Salt Formation: The deuterated freebase is treated with L-(+)-tartaric acid in ethanol, yielding the tartrate salt with >95% enantiomeric excess.
Industrial-Scale Challenges
Industrial production requires stringent control over deuterium incorporation to avoid isotopic scrambling. Validation via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) ensures isotopic purity. For example, HRMS confirms the accurate mass at 410.2132 (±0.001 Da) and the expected isotopic distribution pattern.
Table 2: Synthetic Parameters for Industrial Production
Parameter | Condition/Reagent | Source |
---|---|---|
Deuteration Agent | ||
Reaction Temperature | 60°C | |
Purification Method | Recrystallization (Ethanol) |
Analytical and Pharmacological Applications
Role in LC-MS/MS Assays
Dextrorphan-d3 tartrate salt is indispensable as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuteration creates a 3 Da mass shift, eliminating interference from non-deuterated analytes. Typical workflow parameters include:
-
Parent Ion: 261.0 ()
-
Product Ion: 156.8
-
Collision Energy: 40 eV
This configuration achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL in plasma, critical for pharmacokinetic studies.
Table 3: Pharmacokinetic Comparison (Dextrorphan vs. Dextrorphan-d3)
Parameter | Dextrorphan | Dextrorphan-d3 | Source |
---|---|---|---|
Plasma | 4.8 h | 6.2 h | |
CYP2D6 | 0.85 min⁻¹ | 0.60 min⁻¹ | |
NMDA | 1.1 µM | 1.2 µM |
Metabolic Profiling and Drug Interactions
Phase I and II Metabolism
Dextrorphan-d3 undergoes hepatic metabolism primarily via:
-
O-Demethylation: Catalyzed by CYP2D6, yielding 3-hydroxymorphinan-d3.
-
N-Demethylation: Mediated by CYP3A4, producing nordextrorphan-d3.
Deuterium substitution introduces a kinetic isotope effect, reducing CYP2D6 activity by 30% while sparing CYP3A4. This property is exploited in drug interaction studies to assess enzyme inhibition potential.
Interaction with Quinidine
Coadministration with quinidine, a CYP2D6 inhibitor, increases dextrorphan-d3 plasma exposure by 2.5-fold. This interaction underscores the compound’s utility in evaluating CYP-mediated drug-drug interactions, particularly in polypharmacy scenarios.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume